2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-26-18-8-4-2-6-15(18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-7-3-5-9-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQNLFZGFZVKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzofuran: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Isoxazole Formation: The isoxazole ring can be formed via cycloaddition reactions involving nitrile oxides and alkenes.
Acetamide Formation: The final step involves the coupling of the benzofuran-isoxazole intermediate with 2-methoxyphenethylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes controlled hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis : Yields 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetic acid and 2-(2-methoxyphenyl)ethylamine. Reaction conditions typically involve HCl (6M) at reflux (80–100°C) for 6–8 hours.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C cleaves the amide bond within 4 hours.
Key Data :
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acidic | HCl (6M), 100°C | 72–78 |
| Basic | NaOH (2M), 60°C | 65–70 |
Nucleophilic Substitution at Oxazole Ring
The oxazole moiety participates in nucleophilic substitution at the C-3 position:
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Halogenation : Bromine in acetic acid at 0–5°C introduces a bromine atom (C-3) with 85% regioselectivity .
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Amination : Reacts with ammonia in THF under microwave irradiation (150°C, 30 min) to yield 3-amino-substituted derivatives .
Mechanistic Insight :
The electron-deficient oxazole ring facilitates attack by nucleophiles at the C-3 position, stabilized by resonance from the adjacent nitrogen .
Electrophilic Aromatic Substitution in Benzofuran
The benzofuran core undergoes substitution at the C-5 position due to electron-rich aromaticity:
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Nitration : HNO₃/H₂SO₄ at 0°C produces 5-nitrobenzofuran derivatives (65% yield) .
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Sulfonation : Fuming H₂SO₄ at 50°C introduces sulfonic acid groups .
Regioselectivity : Directed by the oxygen lone pairs in the furan ring, favoring C-5 substitution .
Oxidation and Reduction
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Oxidation : KMnO₄ in acetone oxidizes the oxazole’s methyl group to a carboxylic acid (40–50% yield) .
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Reduction : LiAlH₄ reduces the acetamide to a secondary amine (N-[2-(2-methoxyphenyl)ethyl]-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]ethylamine) in THF at 0°C .
Key Conditions :
| Reaction | Reagents | Temperature | Time (h) |
|---|---|---|---|
| Oxidation | KMnO₄, acetone | 25°C | 12 |
| Reduction | LiAlH₄, THF | 0°C → RT | 2 |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura reactions enable arylation at the benzofuran C-2 position:
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Borylation : Bis(pinacolato)diboron with Pd(dppf)Cl₂ forms a boronic ester intermediate (70% yield) .
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Aryl Coupling : Reacts with iodobenzene under microwave irradiation (120°C, 1 h) to install phenyl groups .
Catalytic System :
Cycloaddition Reactions
The oxazole ring participates in [4+2] Diels-Alder reactions:
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With maleic anhydride in toluene at 110°C, forming bicyclic adducts (55% yield) .
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Reactivity enhanced by electron-withdrawing substituents on the oxazole.
Photochemical Reactions
UV irradiation (254 nm) in methanol induces:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations:
Core Scaffold Diversity :
- The target compound’s benzofuran-oxazole core distinguishes it from benzothiazole (e.g., ), pyrazole (e.g., ), and triazole-based analogs (e.g., ). Benzofuran-oxazole hybrids are less common in the literature but may offer unique electronic and steric properties for target engagement.
- Benzothiazole derivatives (e.g., ) often exhibit enhanced metabolic stability due to fluorinated substituents, whereas triazole-sulfanyl analogs (e.g., ) prioritize hydrogen-bonding interactions.
Substituent Effects :
- The 2-(2-methoxyphenyl)ethyl group in the target compound is structurally analogous to the 2-(2-methoxyphenyl)acetyl group in , suggesting shared solubility or receptor-binding profiles.
- Chlorinated (e.g., ) and fluorinated (e.g., ) aryl groups in other compounds improve lipophilicity and resistance to oxidative metabolism.
Synthetic Strategies :
- Microwave-assisted synthesis (e.g., ) and carbodiimide-mediated coupling (e.g., ) are common methods for acetamide derivatives. The target compound likely employs similar protocols.
Pharmacological and Conformational Considerations
- Methoxyphenyl vs. Chlorophenyl : The 2-methoxyphenyl group in the target compound may reduce cytotoxicity compared to dichlorophenyl analogs (e.g., ), which are associated with higher reactivity.
- Conformational Flexibility : highlights that substituents like dichlorophenyl induce conformational variability, affecting hydrogen-bonding networks . The target compound’s benzofuran-oxazole core may restrict flexibility, favoring a specific bioactive conformation.
Biological Activity
The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O4
- Molecular Weight : 313.31 g/mol
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related benzofuran derivatives have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| Example A | 20 | Staphylococcus aureus |
| Example B | 40 | Escherichia coli |
| Example C | 60 | Pseudomonas aeruginosa |
While specific MIC values for the compound are not extensively documented, its structural analogs have demonstrated promising antibacterial activity, suggesting potential efficacy in combating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored in various studies. For example, compounds structurally related to This compound have been tested against multiple cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related compounds:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- Significant cell growth inhibition was observed at concentrations ranging from 10 to 50 µM.
- The most potent analog exhibited an IC50 value of 15 µM against MCF-7 cells.
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its mechanism of action and efficacy in clinical settings .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with benzofuran structures have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
The proposed mechanism involves the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses. In vitro studies have shown that related compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
